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molecular formula C9H19NO4S B8285757 tert-butyl N-methyl-N-[2-(methylsulfonyl)ethyl]carbamate

tert-butyl N-methyl-N-[2-(methylsulfonyl)ethyl]carbamate

Cat. No. B8285757
M. Wt: 237.32 g/mol
InChI Key: VBHZPQUIHRONHI-UHFFFAOYSA-N
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Patent
US07183276B2

Procedure details

To a mixture of tert-butyl N-methyl-N-[2-(methylsulfonyl)ethyl]carbamate (0.81 g) and ethyl acetate (10 mL) was added dropwise a 4N hydrochloric acid.ethyl acetate solution (2 mL) with stirring under ice-cooling. After stirring at room temperature overnight, the precipitated crystals were collected by filtration and washed with ethyl acetate to give N-methyl-N-[2-(methylsulfonyl)ethyl]amine hydrochloride as crystals (0.38 g, yield 64%). Recrystallization from ethanol gave colorless prism crystals. melting point: 259–260° C.
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])C(=O)OC(C)(C)C.[ClH:16]>C(OCC)(=O)C>[ClH:16].[CH3:1][NH:2][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)CCS(=O)(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CNCCS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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